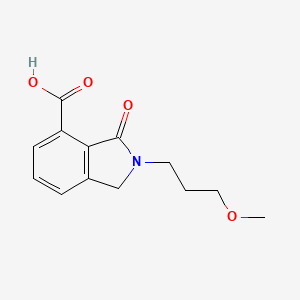
2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like N-methyl-2-pyrrolidone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include atmospheric dioxygen and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and have diverse biological activities.
Isoindoline Derivatives: Other isoindoline derivatives, such as 2-(3-methoxypropyl)-3-oxo-1H-isoindole-4-carboxamide, have similar structures and applications.
Uniqueness
2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypropyl group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(3-methoxypropyl)-3-oxo-1H-isoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-7-3-6-14-8-9-4-2-5-10(13(16)17)11(9)12(14)15/h2,4-5H,3,6-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLKTRPBCMIEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2873995.png)
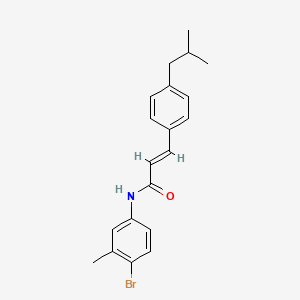
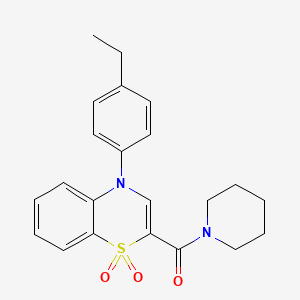
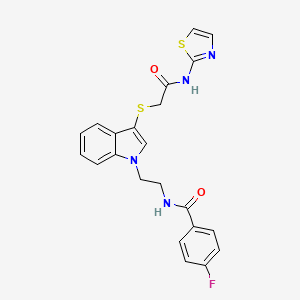
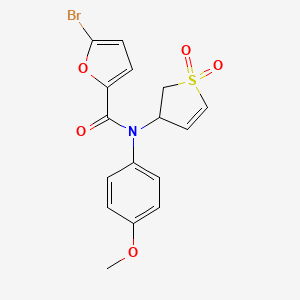
![3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE](/img/structure/B2874003.png)
![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)
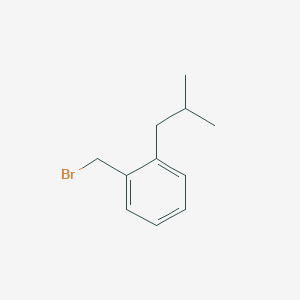
![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)
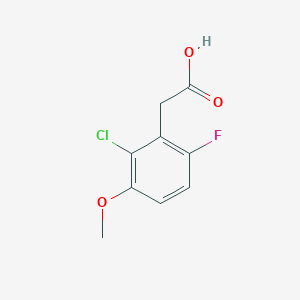
![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
